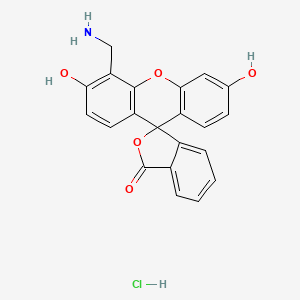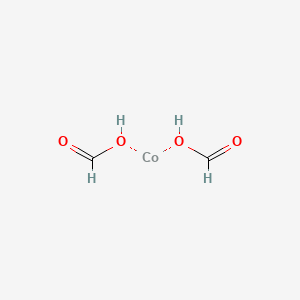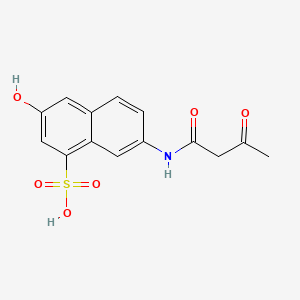![molecular formula C13H7NO2 B13827611 Benzo[g]quinoline-5,10-dione CAS No. 3712-09-2](/img/structure/B13827611.png)
Benzo[g]quinoline-5,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[g]quinoline-5,10-dione is a heterocyclic compound that features a quinoline ring system fused with a quinone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for benzo[g]quinoline-5,10-dione involves the cyclization of 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone in the presence of hydrochloric acid in chloroform at room temperature. This reaction leads to the formation of 4-chloro-2-isopropylthis compound, which can be further modified by replacing the chlorine atom with a dialkylamino group using secondary amines .
Another method involves a three-component domino protocol using 2-hydroxy-1,4-naphthoquinone, ethyl 2-cyano-3-arylacrylate, and ammonium acetate in ethanol. The reaction mixture is refluxed for six hours, and the product is isolated and purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[g]quinoline-5,10-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be reduced to hydroquinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chlorine atom in 4-chloro-2-isopropylthis compound can be replaced by dialkylamino groups using secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Secondary amines are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Dialkylamino-substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo[g]quinoline-5,10-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of benzo[g]quinoline-5,10-dione involves its redox cycling properties. The quinone moiety can undergo one-electron reduction to form semiquinone radicals, which react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[g]isoquinoline-5,10-dione: Exhibits significant antimicrobial activity.
Benzo[g]quinoline-5,6-dione: Another quinoline derivative with potential biological activities.
Anthraquinone: A structurally related compound with various industrial and medicinal applications.
Uniqueness
Benzo[g]quinoline-5,10-dione is unique due to its specific quinoline-quinone fusion, which imparts distinct redox properties and biological activities. Its ability to generate ROS makes it a valuable compound for developing antimicrobial and anticancer agents .
Eigenschaften
CAS-Nummer |
3712-09-2 |
|---|---|
Molekularformel |
C13H7NO2 |
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
benzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO2/c15-12-8-4-1-2-5-9(8)13(16)11-10(12)6-3-7-14-11/h1-7H |
InChI-Schlüssel |
XPHIPZFRUPJGRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



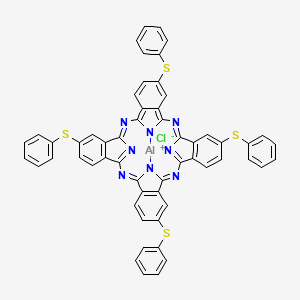
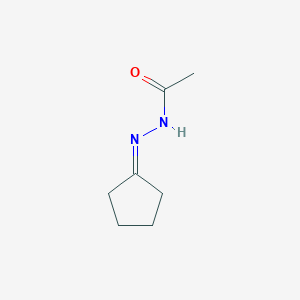
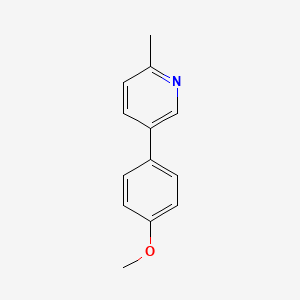
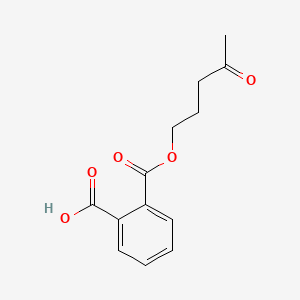

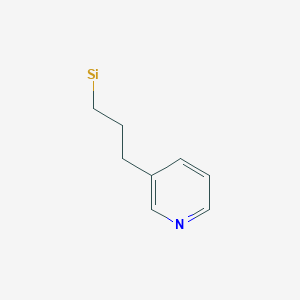
![2-azido-N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B13827574.png)
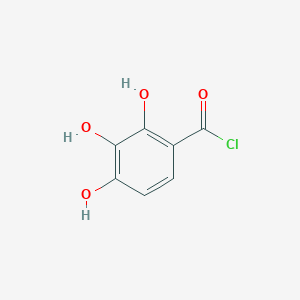

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one](/img/structure/B13827603.png)
